molecular formula C18H13N3O B14148374 N-(1H-benzimidazol-2-yl)naphthalene-1-carboxamide CAS No. 24363-93-7

N-(1H-benzimidazol-2-yl)naphthalene-1-carboxamide

Cat. No.: B14148374
CAS No.: 24363-93-7
M. Wt: 287.3 g/mol
InChI Key: OAEVJRRNGZZMHV-UHFFFAOYSA-N
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Description

N-(1H-benzimidazol-2-yl)naphthalene-1-carboxamide is a compound that combines the structural features of benzimidazole and naphthalene Benzimidazole is a heterocyclic aromatic organic compound, while naphthalene is a polycyclic aromatic hydrocarbon

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1H-benzimidazol-2-yl)naphthalene-1-carboxamide typically involves the condensation of 2-aminobenzimidazole with naphthalene-1-carboxylic acid or its derivatives. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) or using coupling reagents like N,N’-diisopropylcarbodiimide (DIC) in an appropriate solvent like dimethylformamide (DMF) or dichloromethane (DCM) .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions mentioned above to ensure high yield and purity. This could include the use of automated synthesis equipment and continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(1H-benzimidazol-2-yl)naphthalene-1-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Nitric acid, halogens (chlorine, bromine) with catalysts

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzimidazole moiety may yield benzimidazole N-oxides, while nitration of the naphthalene ring could produce nitro-naphthalene derivatives .

Scientific Research Applications

N-(1H-benzimidazol-2-yl)naphthalene-1-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(1H-benzimidazol-2-yl)naphthalene-1-carboxamide is not fully understood. it is believed to interact with various molecular targets and pathways, similar to other benzimidazole derivatives. These interactions may involve binding to DNA or proteins, inhibiting enzyme activity, or disrupting cellular processes. The specific pathways and targets would depend on the particular application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its combined structural features of benzimidazole and naphthalene. This combination imparts distinct chemical and physical properties, making it a versatile compound for various applications in research and industry.

Properties

CAS No.

24363-93-7

Molecular Formula

C18H13N3O

Molecular Weight

287.3 g/mol

IUPAC Name

N-(1H-benzimidazol-2-yl)naphthalene-1-carboxamide

InChI

InChI=1S/C18H13N3O/c22-17(14-9-5-7-12-6-1-2-8-13(12)14)21-18-19-15-10-3-4-11-16(15)20-18/h1-11H,(H2,19,20,21,22)

InChI Key

OAEVJRRNGZZMHV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C(=O)NC3=NC4=CC=CC=C4N3

Origin of Product

United States

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